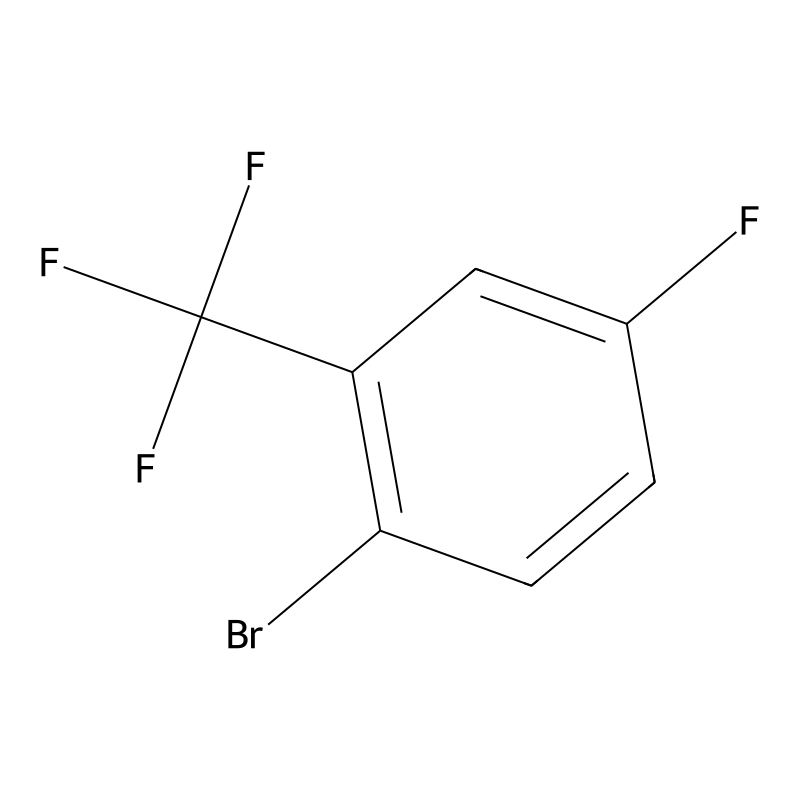2-Bromo-5-fluorobenzotrifluoride

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Intermediate in Organic Synthesis
Due to the presence of a reactive bromine group and a fluorine atom, 2-Bromo-5-fluorobenzotrifluoride can act as a building block in the synthesis of more complex molecules. The bromo group can be readily substituted for other functional groups through various reactions, while the fluorine atom can influence the reactivity and properties of the final product []. A patent describes a multi-step synthesis utilizing 2-Bromo-5-fluorobenzotrifluoride as an intermediate to obtain a desired pharmaceutical intermediate [].
Study of Fluorine Chemistry
The incorporation of fluorine atoms into organic molecules can significantly alter their physical and chemical properties. 2-Bromo-5-fluorobenzotrifluoride, with its multiple fluorine substitutions, can serve as a model compound for studying the impact of fluorine on properties like bond strength, lipophilicity (fat solubility), and reactivity.
2-Bromo-5-fluorobenzotrifluoride is an organic compound with the molecular formula CHBrF. It is characterized by the presence of a bromine atom and a fluorine atom attached to a benzene ring that also contains three trifluoromethyl groups. This compound is notable for its good solubility in various organic solvents, making it a valuable intermediate in organic synthesis and pharmaceuticals .
Currently, there is no documented information on the specific mechanism of action of 2-Bromo-5-fluorobenzotrifluoride in biological systems.
- Potential Toxicity: Aromatic halides can be toxic upon inhalation, ingestion, or skin contact.
- Corrosivity: Fluorine can be corrosive, so proper handling with gloves and eye protection is advisable.
- Substitution Reactions: The bromine and fluorine atoms can be replaced by other nucleophiles, allowing for the synthesis of a variety of derivatives.
- Reduction Reactions: The nitro group can be reduced to an amino group, facilitating further transformations.
- Coupling Reactions: It can participate in coupling reactions with other aromatic compounds, which is useful in synthesizing complex organic molecules.
While specific biological activities of 2-bromo-5-fluorobenzotrifluoride are not extensively documented, compounds with similar structures often exhibit antimicrobial and antifungal properties. The presence of halogens can enhance biological activity, making this compound a candidate for further pharmacological studies .
The synthesis of 2-bromo-5-fluorobenzotrifluoride typically involves several steps:
- Nitration: Starting from m-fluorobenzotrifluoride, nitration is performed using a mixture of nitric acid and sulfuric acid to yield 5-fluoro-2-nitrobenzotrifluoride.
- Reduction: The nitro group is then reduced to an amino group using a catalytic hydrogenation method involving Raney nickel.
- Bromination: Finally, bromination is achieved through diazotization using cuprous bromide and hydrobromic acid, yielding the target compound with high purity and yield .
Several compounds share structural similarities with 2-bromo-5-fluorobenzotrifluoride. Here are some notable examples:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 2-Bromo-4-fluorobenzotrifluoride | Bromine at position 2, fluorine at position 4 | Different substitution pattern affecting reactivity |
| 3-Bromo-5-fluorobenzotrifluoride | Bromine at position 3 | Altered electronic properties due to position |
| 2-Chloro-5-fluorobenzotrifluoride | Chlorine instead of bromine | Potentially different biological activity due to halogen substitution |
These compounds demonstrate variations in their reactivity and biological properties due to differences in halogen substitution patterns. The unique combination of bromine and fluorine in 2-bromo-5-fluorobenzotrifluoride contributes to its distinct chemical behavior compared to its analogs.
XLogP3
GHS Hazard Statements
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (87.5%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant








